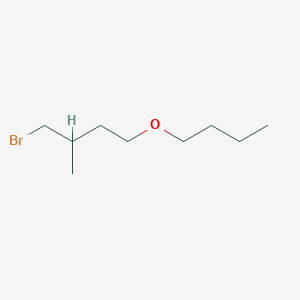

1-Bromo-4-butoxy-2-methylbutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19BrO |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

1-bromo-4-butoxy-2-methylbutane |

InChI |

InChI=1S/C9H19BrO/c1-3-4-6-11-7-5-9(2)8-10/h9H,3-8H2,1-2H3 |

InChI Key |

PAUCKVWYTKHZLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCC(C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 Butoxy 2 Methylbutane

Retrosynthetic Analysis of the 1-Bromo-4-butoxy-2-methylbutane Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are considered: the carbon-oxygen bond of the ether and the carbon-bromine bond. This leads to two plausible synthetic pathways.

Route A: Ether Formation followed by Bromination

This strategy involves first synthesizing the precursor alcohol, 4-butoxy-2-methylbutan-1-ol, and then converting the hydroxyl group to a bromide.

Disconnection 1 (C-Br bond): This points to a halogenation reaction on a precursor alcohol, 4-butoxy-2-methylbutan-1-ol.

Disconnection 2 (C-O bond): The precursor alcohol can be disconnected at the ether linkage, suggesting an ether synthesis between a butoxy nucleophile and a 2-methyl-1,4-butanediol derivative or a related electrophile.

Route B: Bromination followed by Ether Formation

This approach involves starting with a brominated building block and subsequently forming the ether linkage.

Disconnection 1 (C-O bond): This suggests an etherification reaction, such as the Williamson ether synthesis, between a butoxide anion and a brominated electrophile like 1,4-dibromo-2-methylbutane.

Disconnection 2 (C-Br bonds): The dibrominated precursor can be traced back to 2-methyl-1,4-butanediol.

The choice between these routes depends on the efficiency and selectivity of each step. Route A might be preferable as it avoids handling potentially more reactive dibrominated intermediates and allows for the selective bromination of a primary alcohol, which is a high-yielding transformation.

Alkylation Approaches to Form the Butoxy Ether Linkage

The formation of the ether bond is a critical step in the synthesis of this compound. Several alkylation methods can be employed to achieve this transformation.

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing a precursor to this compound, such as 4-butoxy-2-methylbutan-1-ol, there are two possible combinations of reactants:

Combination 1: Sodium butoxide with 1-bromo-2-methyl-4-butanol (or a protected version).

Combination 2: The sodium salt of 2-methyl-1,4-butanediol with 1-bromobutane.

For an efficient SN2 reaction, the alkyl halide should be primary and unhindered to minimize competing elimination reactions. wikipedia.org Therefore, Combination 2, which utilizes the primary alkyl halide 1-bromobutane, is the more favorable approach. The alkoxide would be generated by deprotonating 2-methyl-1,4-butanediol with a strong base like sodium hydride (NaH). khanacademy.org

Optimization of this synthesis involves careful selection of reaction conditions to maximize the yield of the desired mono-etherified product and minimize the formation of the diether byproduct.

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Sodium Hydride (NaH) | Forms the alkoxide irreversibly, driving the reaction forward. jk-sci.com |

| Solvent | Aprotic polar solvents (e.g., THF, DMF) | Solvates the cation but not the nucleophile, increasing its reactivity. jk-sci.com |

| Temperature | 0°C to room temperature | Balances reaction rate with minimizing side reactions like elimination. |

| Stoichiometry | Slight excess of the diol relative to the base and alkyl halide | Favors mono-alkylation over di-alkylation. |

Phase Transfer Catalysis (PTC) is a valuable technique for reactions where the reactants are in different, immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgjetir.org For ether synthesis, this typically involves an alkoxide in an aqueous or solid phase and an alkyl halide in an organic phase. The PTC, often a quaternary ammonium salt, transports the alkoxide anion into the organic phase to react with the alkyl halide. researchgate.net

This method offers several advantages, including milder reaction conditions, the use of inexpensive bases like sodium hydroxide, and avoiding the need for anhydrous solvents. crdeepjournal.orgresearchgate.net For the synthesis of analogues of this compound, a phase transfer catalyst could facilitate the reaction between an alcohol and an alkyl halide under biphasic conditions, enhancing reaction rates and yields. researchgate.net

| Component | Example | Function |

|---|---|---|

| Organic Phase | Alkyl halide in a nonpolar solvent (e.g., Toluene) | Contains the electrophile. |

| Aqueous/Solid Phase | Alcohol with NaOH or KOH | Contains the nucleophile (alkoxide). |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transports the alkoxide from the aqueous/solid phase to the organic phase. researchgate.net |

The Williamson ether synthesis is less effective for preparing sterically hindered ethers, as tertiary or bulky secondary alkyl halides tend to undergo elimination. wikipedia.orgjk-sci.com While the precursors for this compound are not severely hindered, alternative methods exist for challenging etherifications.

One such alternative is the copper-catalyzed coupling of alcohols with alkyl bromides. This method has been shown to be effective for the synthesis of sterically hindered ethers, including those from secondary and tertiary alcohols, under relatively mild conditions. nih.gov Another approach is the alkoxymercuration-demercuration of an alkene, which follows Markovnikov's rule to add an alcohol across a double bond, forming an ether. libretexts.org This would be applicable if a suitable alkene precursor, such as 2-methyl-4-buten-1-ol, were used to introduce the butoxy group.

Strategies for Selective Bromination at the Primary Position

The final step in one of the proposed synthetic routes is the conversion of the primary alcohol, 4-butoxy-2-methylbutan-1-ol, to the corresponding primary bromide. Achieving high selectivity for the primary position is crucial.

Free radical halogenation is a common method for converting alkanes to alkyl halides. However, this reaction is notoriously difficult to control in terms of regioselectivity, especially for chlorination. libretexts.org Bromination is more selective than chlorination, but it still strongly favors the substitution of hydrogens on more substituted carbons. libretexts.orgucalgary.ca This is due to the greater stability of the resulting radical intermediate (tertiary > secondary > primary). youtube.comchemistrysteps.com

The reactivity of a C-H bond in radical bromination is influenced by the stability of the carbon radical formed after hydrogen abstraction. reddit.comyoutube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. doubtnut.com The propagation step, where a bromine radical abstracts a hydrogen atom from the alkane, is the selectivity-determining step. masterorganicchemistry.com

For a hypothetical direct bromination of 2-methylbutane, the major product is 2-bromo-2-methylbutane, resulting from the formation of the most stable tertiary radical. doubtnut.comchemeducator.orgvedantu.com

| C-H Bond Type | Relative Reactivity | Radical Stability |

|---|---|---|

| Primary (1°) | 1 | Least Stable |

| Secondary (2°) | ~82 | More Stable |

| Tertiary (3°) | ~1640 | Most Stable |

Data adapted from studies on simple alkanes, illustrating the strong preference for substitution at more substituted positions. chemistrysteps.comvedantu.com

Given this high degree of selectivity, direct radical bromination of the 4-butoxy-2-methylbutane skeleton would not be a viable method for synthesizing this compound. The reaction would overwhelmingly favor bromination at the tertiary carbon (position 2), and to a lesser extent the secondary carbons, rather than the desired primary carbon (position 1). Therefore, a functional group conversion, such as the bromination of a primary alcohol (e.g., using PBr₃ or HBr), is the required strategy to achieve the target molecule. chemicalbook.com

Bromination of Alcohols Precursors and Inversion of Configuration

The conversion of the precursor alcohol, 4-butoxy-2-methylbutan-1-ol, to this compound is a primary synthetic route. This transformation is typically achieved through nucleophilic substitution, where the hydroxyl group is replaced by a bromide ion. For primary alcohols such as 4-butoxy-2-methylbutan-1-ol, an S(_N)2 mechanism is favored, which results in an inversion of the stereochemical configuration at the carbon atom undergoing substitution. This is particularly relevant when a chiral precursor alcohol is used to produce a specific enantiomer of the target compound.

Several reagents are effective for this transformation. Phosphorus tribromide (PBr(_3)) is a classic and efficient choice for converting primary alcohols to alkyl bromides. commonorganicchemistry.com The reaction proceeds with the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an S(_N)2 fashion, ensuring the inversion of configuration.

Another widely used method is the Appel reaction, which employs a combination of triphenylphosphine (PPh(_3)) and a bromine source like carbon tetrabromide (CBr(_4)). nrochemistry.com This reaction is known for its mild conditions and high yields. The mechanism involves the formation of an oxyphosphonium salt, which makes the hydroxyl group an excellent leaving group for the subsequent S(_N)2 attack by the bromide ion, leading to the desired product with inverted stereochemistry. nrochemistry.comjk-sci.com

The Mitsunobu reaction offers another alternative for achieving this conversion with inversion of configuration. organic-chemistry.org This reaction utilizes triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a bromide source, often lithium bromide or zinc bromide. The Mitsunobu reaction is renowned for its reliability in stereospecific transformations. wikipedia.orgresearchgate.net

| Reagent/Reaction | Typical Conditions | Stereochemistry | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr(_3)) | Ether or no solvent, 0 °C to reflux | Inversion | commonorganicchemistry.com |

| Appel Reaction (PPh(_3), CBr(_4)) | Dichloromethane (DCM), 0 °C to rt | Inversion | nrochemistry.comorganic-chemistry.org |

| Mitsunobu Reaction (PPh(_3), DEAD, LiBr) | Tetrahydrofuran (THF), 0 °C to rt | Inversion | organic-chemistry.orgwikipedia.org |

Halogen Exchange Reactions for Bromide Introduction

Halogen exchange reactions provide an alternative pathway to synthesize this compound, particularly from other alkyl halides such as chlorides or iodides. The Finkelstein reaction is a prominent example of this type of transformation, where an alkyl halide is treated with an excess of a metal bromide salt, typically sodium bromide or potassium bromide, in a suitable solvent like acetone.

This reaction is an equilibrium process, and its success hinges on Le Chatelier's principle. The choice of solvent is critical; for instance, sodium bromide is soluble in acetone, while the resulting sodium chloride or sodium iodide is not, thus driving the reaction towards the formation of the alkyl bromide. While more commonly used to synthesize alkyl iodides from chlorides or bromides, the reverse reaction can also be employed under specific conditions.

Multi-step Convergent and Divergent Synthesis Pathways

The synthesis of this compound can also be approached through multi-step sequences that can be designed in a convergent or divergent manner.

A plausible convergent approach could involve the reaction of a Grignard reagent derived from a butoxy-containing halide with an epoxide, followed by bromination. For example, 1-bromo-2-butoxyethane could be converted to its Grignard reagent and then reacted with propylene oxide to generate the carbon skeleton of the precursor alcohol, which is then brominated.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of related structures, including the target molecule. For example, a central building block could be functionalized in different ways in the final steps to produce a library of compounds. Starting from a suitable precursor like 2-methyl-1,4-butanediol, one could selectively protect one hydroxyl group, introduce the butoxy group at the other, and then convert the remaining hydroxyl to a bromide. This strategy allows for the synthesis of various analogs by changing the ether group or the halide in the final steps. A divergent approach can also be useful in the selective oxidation of primary alcohols to either aldehydes or carboxylic acids, which can then be further functionalized. nih.gov

Stereoselective Synthesis of Chiral this compound Enantiomers

The 2-methyl group in this compound creates a chiral center, meaning the compound can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial, particularly for applications in pharmaceuticals and materials science.

A common strategy for achieving this is to start with a chiral precursor. The synthesis of the chiral precursor alcohol, (R)- or (S)-4-butoxy-2-methylbutan-1-ol, is a key step. This can be accomplished through the enantioselective reduction of a suitable prochiral ketone or aldehyde. For example, the asymmetric reduction of 4-butoxy-2-methyl-1-al using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) or chiral metal complexes can yield the desired chiral alcohol with high enantiomeric excess.

Once the chiral alcohol is obtained, its conversion to the corresponding bromide must proceed with a predictable stereochemical outcome. As discussed in section 2.3.2, methods like the Appel or Mitsunobu reactions are ideal for this purpose as they proceed with a clean inversion of configuration at the stereocenter. nrochemistry.comorganic-chemistry.orgresearchgate.net This two-step sequence of enantioselective reduction followed by stereospecific bromination with inversion allows for the synthesis of either enantiomer of this compound, depending on the choice of the chiral reducing agent.

| Step | Method | Key Features |

|---|---|---|

| 1. Chiral Alcohol Synthesis | Asymmetric reduction of 4-butoxy-2-methyl-1-al | Use of chiral catalysts (e.g., CBS reagents) to establish the stereocenter. |

| 2. Bromination | Appel or Mitsunobu Reaction | S(_N)2 mechanism ensures inversion of the newly formed stereocenter. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves considerations such as the choice of solvents, the development of catalytic methods to improve atom economy, and the use of renewable resources.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic solvents often pose environmental and health risks. A key aspect of green chemistry is the replacement of these solvents with more benign alternatives. For the synthesis of this compound, this could involve several strategies.

For reactions like the Grignard synthesis of the precursor alcohol, greener etheral solvents such as 2-methyltetrahydrofuran (2-MeTHF) can be used as a substitute for tetrahydrofuran (THF). nih.govnih.gov 2-MeTHF is derived from renewable resources and has a more favorable environmental profile. wikipedia.orgmdpi.com

For the bromination step, solvent-free conditions are a possibility, for instance, by reacting the alcohol directly with PBr(_3). Additionally, the use of ionic liquids as recyclable reaction media has been explored for the conversion of alcohols to alkyl bromides, offering a greener alternative to volatile organic compounds. researchgate.net

Catalyst Development for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. Reactions with poor atom economy generate significant waste. For the synthesis of this compound, improving atom economy is a key goal.

In the context of the Appel reaction, which generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, the development of catalytic versions is an active area of research. These catalytic systems would regenerate the active phosphine species, thereby reducing waste.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Butoxy 2 Methylbutane

Nucleophilic Substitution Reactions of 1-Bromo-4-butoxy-2-methylbutane

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The two primary mechanisms for this transformation are the SN1 and SN2 pathways.

Elucidation of SN1 and SN2 Pathways and Competing Factors

The competition between SN1 and SN2 pathways for this compound is heavily influenced by the nature of the substrate, the nucleophile, the solvent, and the temperature.

SN2 (Substitution Nucleophilic Bimolecular): This mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, being a primary alkyl halide, the SN2 pathway is generally favored. varsitytutors.com The accessibility of the primary carbon for backside attack is a key factor. khanacademy.org

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of the carbocation, and thus the reaction rate is dependent only on the concentration of the substrate. Primary carbocations are highly unstable, making the SN1 pathway generally unfavorable for primary alkyl halides like this compound. chemistrysteps.com However, under specific conditions, such as in the presence of a very poor nucleophile and a polar, protic solvent that can stabilize the fleeting primary carbocation, a minor SN1 component might be observed.

Competing Factors:

| Factor | Favors SN2 | Favors SN1 | Relevance to this compound |

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | As a primary halide, SN2 is strongly favored. varsitytutors.com |

| Nucleophile | Strong, high concentration | Weak, low concentration | A strong nucleophile will promote the SN2 mechanism. |

| Solvent | Polar aprotic | Polar protic | Polar aprotic solvents enhance SN2 rates, while polar protic solvents favor SN1. wfu.edu |

| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group, which is a prerequisite for both pathways. |

Influence of Steric Hindrance from the Butoxy and Methyl Groups on Reaction Kinetics

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. study.com In the context of this compound, the methyl group at the C2 position (β-branching) and, to a lesser extent, the butoxy group further down the chain, can influence the kinetics of SN2 reactions.

Relative Rates of SN2 Reactions for Various Alkyl Bromides:

| Alkyl Bromide | Relative Rate |

| Methyl bromide | 30 |

| Ethyl bromide | 1 |

| Propyl bromide | 0.4 |

| 1-Bromo-2-methylpropane (neopentyl bromide analog) | 0.00001 |

This table illustrates the dramatic decrease in SN2 reaction rate with increasing steric hindrance, particularly β-branching.

Stereochemical Outcomes of Nucleophilic Substitution at the Primary Carbon

The carbon atom bonded to the bromine in this compound is not a stereocenter. However, the adjacent carbon (C2) is a chiral center. In a typical SN2 reaction, the nucleophile attacks the primary carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. quora.com Since the reaction does not occur at the chiral C2 center, the stereochemical configuration of this center remains unchanged during the substitution reaction. pdx.edu Therefore, if the starting material is an enantiomerically pure form of (S)- or (R)-1-bromo-4-butoxy-2-methylbutane, the product of an SN2 reaction will retain the original stereochemistry at the C2 position.

In the unlikely event of an SN1 reaction, the formation of a planar carbocation intermediate would lead to the loss of stereochemical information if the reaction were to occur at a chiral center. Since the primary carbocation that would form from this compound is not chiral, this aspect is not directly relevant to stereochemical outcomes at the reaction site. The stereochemistry at the adjacent C2 position would remain unaffected.

Elimination Reactions of this compound

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The two main mechanisms are E1 and E2.

E1 and E2 Mechanisms and Product Distribution

E2 (Elimination Bimolecular): This is a one-step, concerted reaction where a strong base removes a proton from a carbon atom adjacent (β-position) to the carbon with the leaving group, and the leaving group departs simultaneously to form a double bond. dalalinstitute.comchemicalnote.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com E2 reactions are favored by strong, bulky bases and are common for primary and secondary alkyl halides. libretexts.org

E1 (Elimination Unimolecular): This is a two-step reaction that proceeds through a carbocation intermediate, similar to the SN1 pathway. pharmaguideline.com After the formation of the carbocation, a weak base removes a β-proton to form the alkene. The rate is dependent only on the substrate concentration. chemicalnote.com E1 reactions are more common for tertiary alkyl halides due to the stability of the corresponding carbocations and typically compete with SN1 reactions. libretexts.org For this compound, the high instability of the primary carbocation makes the E1 pathway highly unfavorable. chemistrysteps.com

Product Distribution: In the case of this compound, an E2 reaction would be the dominant elimination pathway, especially in the presence of a strong, non-nucleophilic base. The base would abstract a proton from the C2 carbon. This would lead to the formation of a single alkene product: 4-butoxy-2-methylbut-1-ene . Due to the structure of the molecule, there is only one type of β-hydrogen that can be removed, leading to a single constitutional isomer of the alkene.

Competition between Substitution and Elimination:

| Condition | Favored Reaction |

| Strong, non-bulky nucleophile/base (e.g., OH⁻, CH₃O⁻) | SN2 and E2 compete |

| Strong, bulky base (e.g., t-BuOK) | E2 is favored |

| Weak nucleophile/weak base (e.g., H₂O, ROH) | SN1/E1 (very slow for primary halides) |

Regioselectivity (Zaitsev vs. Hofmann Products) in Butyl Bromide Elimination

The elimination reactions of this compound can theoretically yield two different alkene products, commonly referred to as the Zaitsev and Hofmann products. The formation of these products is dependent on the reaction conditions, particularly the nature of the base used. This regioselectivity arises from the abstraction of a proton from one of the two different β-carbon atoms adjacent to the carbon bearing the bromine atom.

Zaitsev's Rule predicts that in an elimination reaction, the more substituted and therefore more stable alkene will be the major product. chemistrysteps.commasterorganicchemistry.com This typically occurs when a small, strong base is used. ksu.edu.sa For this compound, the Zaitsev product would be 4-butoxy-2-methylbut-2-ene .

Hofmann's Rule , on the other hand, states that the major product will be the less substituted alkene. chemistrysteps.com This outcome is favored when a sterically hindered or "bulky" base is employed. masterorganicchemistry.comyoutube.com The steric bulk of the base makes it difficult to access the more sterically hindered β-hydrogen, leading to the preferential abstraction of the more accessible, less hindered β-hydrogen. masterorganicchemistry.com In the case of this compound, the Hofmann product would be 4-butoxy-2-methylbut-1-ene .

The competition between the Zaitsev and Hofmann elimination pathways can be illustrated as follows:

| Condition | Favored Product | Major Product Structure | Minor Product Structure |

|---|---|---|---|

| Small Base (e.g., Sodium Ethoxide) | Zaitsev Product | 4-butoxy-2-methylbut-2-ene | 4-butoxy-2-methylbut-1-ene |

| Bulky Base (e.g., Potassium tert-butoxide) | Hofmann Product | 4-butoxy-2-methylbut-1-ene | 4-butoxy-2-methylbut-2-ene |

Role of the Butoxy Group in Modulating Elimination Pathways

The butoxy group in this compound is not directly involved in the elimination reaction as a leaving group. However, its presence can influence the reaction pathway and the distribution of products through steric and electronic effects.

Ethers are generally unreactive towards many reagents, which makes them good solvents in reactions. libretexts.orglibretexts.org The C-O bond in the butoxy group is strong and does not typically undergo cleavage under the conditions of base-promoted elimination reactions. libretexts.orglibretexts.org

The primary influence of the butoxy group is likely to be steric. Although it is located at the 4-position, its size and conformational flexibility could potentially influence the approach of the base to the β-hydrogens, especially in certain conformations of the molecule. However, given its distance from the reaction center, this effect is likely to be less significant than the steric hindrance of the base itself or the substituents directly on the α and β carbons.

Electronically, the oxygen atom of the butoxy group has an inductive electron-withdrawing effect due to its electronegativity. This effect could slightly increase the acidity of the neighboring protons, but given its distance from the β-hydrogens involved in the elimination, this electronic influence is expected to be minimal. The primary determinants of regioselectivity remain the steric factors of the base and the substrate, as dictated by the principles of Zaitsev's and Hofmann's rules. chemistrysteps.commasterorganicchemistry.com

Radical Reactions and their Significance for this compound

Alkyl bromides can undergo radical reactions, typically initiated by light or a radical initiator. ma.edu These reactions proceed via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org

In the context of this compound, a bromine radical (Br•) can be generated in the initiation step. This highly reactive species can then abstract a hydrogen atom from the substrate or, more significantly, a bromine atom can be abstracted by another radical species, such as a tributyltin radical, to generate a carbon-centered radical. libretexts.org

The most likely position for radical formation on the this compound molecule, following the abstraction of the bromine atom, would be at the C1 position, resulting in a primary alkyl radical. The stability of carbon radicals follows the order: tertiary > secondary > primary. ma.edu

A key reaction involving this radical would be its reaction with a hydrogen donor, such as tributyltin hydride (Bu₃SnH), to form the dehalogenated product, 4-butoxy-2-methylbutane. libretexts.org

Hypothetical Radical Reaction Data:

| Reaction Step | Description | Example Reactants | Intermediate/Product |

|---|---|---|---|

| Initiation | Formation of initiator radicals. | AIBN (Azobisisobutyronitrile) | Initiator Radicals |

| Propagation 1 | Reaction of initiator radical with a hydrogen/halogen donor. | Initiator Radical + Bu₃SnH | Bu₃Sn• (Tributyltin radical) |

| Propagation 2 | Abstraction of bromine from this compound. | This compound + Bu₃Sn• | 4-butoxy-2-methylbutyl radical + Bu₃SnBr |

| Propagation 3 | Reaction of the alkyl radical with a hydrogen donor. | 4-butoxy-2-methylbutyl radical + Bu₃SnH | 4-butoxy-2-methylbutane + Bu₃Sn• |

| Termination | Combination of any two radical species. | Bu₃Sn• + Bu₃Sn• | Bu₃Sn-SnBu₃ |

Rearrangement Pathways Involving this compound

Carbocation rearrangements are common in reactions that proceed through a carbocation intermediate, such as E1 and Sₙ1 reactions. libretexts.org These rearrangements occur to form a more stable carbocation from a less stable one. lumenlearning.com The stability of carbocations follows the order: tertiary > secondary > primary. quora.com

If this compound were to undergo an E1 reaction, the first step would be the loss of the bromide leaving group to form a primary carbocation at the C1 position. Primary carbocations are highly unstable. ksu.edu.sa This initial carbocation would be highly prone to rearrangement.

A 1,2-hydride shift could occur, where a hydrogen atom from the adjacent C2 carbon migrates with its bonding electrons to the C1 carbon. lumenlearning.com This would result in the formation of a more stable tertiary carbocation at the C2 position.

Alternatively, though less likely in this specific case due to the presence of a hydrogen at C2, a 1,2-alkyl (or in this case, a 1,2-butoxy) shift is a theoretical possibility in other systems.

Once the more stable tertiary carbocation is formed, elimination of a proton from an adjacent carbon would lead to the final alkene products. The major product would be the one derived from the most stable carbocation intermediate.

Potential Carbocation Rearrangement and Subsequent Products:

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Potential Elimination Products |

|---|---|---|---|

| 1-(4-butoxy-2-methyl)butyl cation (Primary) | 1,2-Hydride Shift | 2-(4-butoxy)-2-methylbutyl cation (Tertiary) | 4-butoxy-2-methylbut-2-ene, 4-butoxy-2-methylbut-1-ene |

Derivatization and Functionalization of 1 Bromo 4 Butoxy 2 Methylbutane

Synthesis of Organometallic Reagents from 1-Bromo-4-butoxy-2-methylbutane

The conversion of the carbon-bromine bond into a carbon-metal bond is a fundamental strategy in organic synthesis, transforming the electrophilic carbon of the alkyl halide into a nucleophilic carbon. This "umpolung" or reversal of polarity is effectively achieved through the formation of Grignard and organolithium reagents.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is expected to yield the corresponding Grignard reagent, (4-butoxy-2-methylbutyl)magnesium bromide. adichemistry.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com Due to the presence of the ether oxygen in the butoxy group, intramolecular coordination with the magnesium center might occur, potentially influencing the reagent's stability and reactivity.

The resulting Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles. masterorganicchemistry.com Its utility in carbon-carbon bond formation is extensive, as illustrated by its reactions with carbonyl compounds. For instance, reaction with aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively. masterorganicchemistry.com Carboxylation with carbon dioxide provides a route to carboxylic acids, while reactions with esters can yield tertiary alcohols after a double addition. masterorganicchemistry.com

Table 1: Illustrative Reactions of (4-butoxy-2-methylbutyl)magnesium bromide

| Electrophile | Product | Product Class |

| Formaldehyde | 5-butoxy-3-methylpentan-1-ol | Primary Alcohol |

| Acetaldehyde | 6-butoxy-4-methylhexan-2-ol | Secondary Alcohol |

| Acetone | 6-butoxy-2,4-dimethylhexan-2-ol | Tertiary Alcohol |

| Carbon Dioxide | 5-butoxy-3-methylpentanoic acid | Carboxylic Acid |

| Ethyl acetate | 7-butoxy-3,5-dimethylheptan-3-ol | Tertiary Alcohol |

This table presents hypothetical products based on established Grignard reaction pathways.

The formation of an organolithium reagent from this compound can be achieved through a halogen-metal exchange reaction, typically employing an alkyllithium reagent such as n-butyllithium or tert-butyllithium. fishersci.fr This reaction is generally faster and occurs at lower temperatures than Grignard reagent formation. The resulting (4-butoxy-2-methylbutyl)lithium is a highly reactive species, exhibiting greater nucleophilicity and basicity compared to its Grignard counterpart.

The synthetic utility of organolithium compounds is vast. They can participate in reactions similar to Grignard reagents but often with different selectivity or reactivity. For example, they are highly effective in nucleophilic substitution reactions and additions to carbonyl compounds. Furthermore, organolithium reagents can be used in transmetalation reactions to generate other organometallic compounds, such as organocuprates, which are valuable for their selective conjugate addition to α,β-unsaturated carbonyls. fishersci.fr

Table 2: Potential Synthetic Applications of (4-butoxy-2-methylbutyl)lithium

| Reagent(s) | Product | Reaction Type |

| 1. Copper(I) iodide; 2. Cyclohex-2-enone | 3-(4-butoxy-2-methylbutyl)cyclohexan-1-one | Conjugate Addition |

| Dimethylformamide | 5-butoxy-3-methylpentanal | Aldehyde Synthesis |

| Ethylene oxide | 6-butoxy-4-methylhexan-1-ol | Primary Alcohol Synthesis |

This table provides hypothetical examples of the synthetic applications of the organolithium reagent derived from this compound.

Cross-Coupling Reactions Utilizing this compound

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound, as a primary alkyl halide, can serve as an electrophilic partner in several of these named reactions.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. libretexts.orgmychemblog.com While traditionally used for coupling aryl and vinyl halides, advancements in catalyst systems have extended its applicability to alkyl halides. The coupling of this compound with an aryl or vinyl boronic acid (or its ester derivatives) would lead to the formation of a new carbon-carbon bond, attaching the 4-butoxy-2-methylbutyl group to the boron-bearing carbon. libretexts.org This reaction typically requires a palladium catalyst, a phosphine ligand, and a base. mychemblog.commdpi.com

Table 3: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Organoboron Reagent | Catalyst System (Illustrative) | Product |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-butoxy-3-methyl-4-phenylbutane |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 1-butoxy-4-(4-methoxyphenyl)-3-methylbutane |

| Vinylboronic acid pinacol ester | Pd(OAc)₂, SPhos, K₃PO₄ | 6-butoxy-4-methylhex-1-ene |

This table illustrates potential products from the Suzuki-Miyaura coupling, a powerful method for C-C bond formation.

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. The use of unactivated alkyl halides like this compound in Heck-type reactions can be challenging due to the propensity for β-hydride elimination in the alkyl-palladium intermediate. However, specialized catalyst systems are being developed to facilitate such transformations.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. Similar to the Heck reaction, the application of the Sonogashira reaction to unactivated alkyl halides is not as common as with sp²-hybridized halides. Nevertheless, under specific catalytic conditions, the coupling of this compound with a terminal alkyne could potentially yield the corresponding substituted alkyne.

The Kumada coupling reaction employs a nickel or palladium catalyst to couple an organic halide with a Grignard reagent. uh.edu this compound could react with an aryl or vinyl Grignard reagent, such as phenylmagnesium bromide, in the presence of a suitable catalyst to form a new C(sp³)-C(sp²) bond.

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. uh.edunih.gov This reaction is known for its high functional group tolerance and broad scope. This compound would be a suitable electrophilic partner for coupling with various organozinc reagents, including alkyl, vinyl, and aryl derivatives. nih.govresearchgate.net The reaction typically proceeds in high yield and with excellent selectivity, making it a powerful tool for constructing complex molecules. nih.gov

Table 4: Potential Kumada and Negishi Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst (Illustrative) | Product |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | 1-butoxy-3-methyl-4-phenylbutane |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 1-butoxy-3-methyl-4-phenylbutane |

| Negishi | Vinylzinc bromide | PdCl₂(dppf) | 6-butoxy-4-methylhex-1-ene |

This table showcases the potential of Kumada and Negishi couplings for forming carbon-carbon bonds using this compound.

Conversion to Other Halogenated Analogues (e.g., Iodo, Chloro)

The bromine atom in this compound can be readily substituted with other halogens, such as iodine or chlorine, through nucleophilic substitution reactions. These transformations are valuable for modulating the reactivity of the alkyl halide, as the nature of the halogen significantly influences the C-X bond strength and leaving group ability.

The conversion of alkyl bromides to alkyl iodides is classically achieved via the Finkelstein reaction. iitk.ac.inwikipedia.org This reaction typically involves treating the alkyl bromide with a solution of sodium iodide (NaI) in a polar aprotic solvent like acetone. wikipedia.orgstudy.com The reaction proceeds through an S(_N)2 mechanism, where the iodide ion acts as the nucleophile and displaces the bromide ion. The equilibrium of the reaction is driven towards the formation of the alkyl iodide by the precipitation of the less soluble sodium bromide (NaBr) in acetone. wikipedia.org While specific studies on this compound are not prevalent, the reaction of the structurally similar (S)-1-bromo-2-methylbutane with sodium iodide in acetone proceeds via an S(_N)2 mechanism to yield (S)-1-iodo-2-methylbutane. study.compdx.edubrainly.com

For the conversion to the corresponding chloro analogue, a halide exchange reaction with a chloride salt, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a suitable solvent like dimethylformamide (DMF) or acetone can be employed. The success of this transformation often depends on the relative solubilities of the participating salts and the reaction conditions.

Below is an illustrative data table summarizing the expected outcomes for these halogen exchange reactions based on general principles of the Finkelstein and related reactions.

| Starting Material | Reagent | Solvent | Product | Reaction Type | Expected Yield (%) |

| This compound | Sodium Iodide (NaI) | Acetone | 1-Iodo-4-butoxy-2-methylbutane | Finkelstein (S(_N)2) | 85-95 |

| This compound | Lithium Chloride (LiCl) | DMF | 1-Chloro-4-butoxy-2-methylbutane | Halogen Exchange (S(_N)2) | 70-85 |

Note: The yields presented in this table are hypothetical and based on typical outcomes for S(_N)2 reactions of primary alkyl bromides. Actual experimental yields may vary.

Cyclization Reactions Initiated from this compound

The structure of this compound is amenable to intramolecular cyclization reactions, particularly after modification of the ether group. If the butoxy group is cleaved to reveal a primary alcohol (4-bromo-3-methylbutan-1-ol), a subsequent intramolecular Williamson ether synthesis can lead to the formation of a substituted tetrahydrofuran.

This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic alkoxide then attacks the carbon bearing the bromine atom in an intramolecular S(_N)2 fashion, displacing the bromide and forming a five-membered cyclic ether. The product of this reaction would be 2-methyl-tetrahydrofuran. The synthesis of substituted tetrahydrofurans is a significant area of research due to their prevalence in natural products.

The general reaction scheme is as follows:

Ether Cleavage: this compound + HBr → 4-Bromo-3-methylbutan-1-ol + 1-Bromobutane

Intramolecular Cyclization: 4-Bromo-3-methylbutan-1-ol + Base → 3-Methyltetrahydrofuran + HBr

A summary of the expected cyclization reaction is provided in the table below.

| Precursor | Base | Solvent | Product | Reaction Type |

| 4-Bromo-3-methylbutan-1-ol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 3-Methyltetrahydrofuran | Intramolecular Williamson Ether Synthesis |

Note: This table outlines the expected transformation based on established principles of intramolecular ether synthesis.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 4 Butoxy 2 Methylbutane and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise characterization of 1-Bromo-4-butoxy-2-methylbutane. This powerful analytical tool provides the exact mass of the molecule, which is crucial for confirming its elemental composition. For this compound, with a molecular formula of C9H19BrO, the expected monoisotopic mass is approximately 222.0674 g/mol . HRMS can measure this with exceptional accuracy, typically within a few parts per million (ppm), unequivocally distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering valuable insights into the compound's structure. Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion peak [M]+• may be observed, often as a doublet due to the presence of the two bromine isotopes, 79Br and 81Br, in nearly equal abundance. docbrown.info Common fragmentation pathways include the loss of the bromine atom, leading to a [C9H19O]+ fragment, and cleavage of the butyl group, resulting in a [C5H10BrO]+ fragment. Further fragmentation can lead to smaller, stable carbocations. The analysis of these fragments helps to piece together the connectivity of the atoms within the molecule.

Table 1: Key HRMS Data for this compound

| Feature | Description |

| Molecular Formula | C9H19BrO |

| Monoisotopic Mass | 223.154007 |

| Key Fragmentation Ions | [M-Br]+, [M-C4H9]+, various smaller alkyl and alkoxy fragments |

| Isotopic Pattern | Characteristic doublet for bromine-containing fragments (79Br/81Br) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of this compound in solution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While one-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the complete molecular structure. docbrown.info

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbon atoms, helping to trace the carbon skeleton from the methyl group to the brominated methylene (B1212753) group and along the butoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the direct assignment of proton signals to their corresponding carbon atoms. docbrown.info

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the butoxy group to the main butane (B89635) chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH3 (on C2) | ~0.9-1.1 (doublet) | ~15-20 |

| CH (on C2) | ~1.8-2.2 (multiplet) | ~35-45 |

| CH2 (on C1) | ~3.3-3.6 (multiplet) | ~30-40 |

| CH2 (on C3) | ~1.5-1.8 (multiplet) | ~30-35 |

| O-CH2 (butoxy) | ~3.4-3.7 (triplet) | ~70-75 |

| CH2 (butoxy) | ~1.5-1.7 (multiplet) | ~30-35 |

| CH2 (butoxy) | ~1.3-1.5 (multiplet) | ~18-22 |

| CH3 (butoxy) | ~0.9-1.0 (triplet) | ~13-15 |

Chiral NMR for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a vital technique for determining the enantiomeric purity of a sample. This is often achieved by using a chiral derivatizing agent or a chiral solvating agent. nih.govnih.gov These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) can be accurately quantified.

Variable Temperature NMR for Conformational Dynamics

The flexibility of the butane and butoxy chains in this compound means that it can exist in various conformations. Variable Temperature (VT) NMR is a powerful technique used to study these conformational dynamics. numberanalytics.comox.ac.ukoxinst.comyoutube.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, to "freeze out" specific conformations at low temperatures. oxinst.com This allows for the determination of thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ksu.edu.sa These techniques are complementary and are based on the vibrations of molecular bonds. nih.govcapes.gov.br

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), the C-O stretching of the ether linkage (around 1050-1150 cm⁻¹), and the C-Br stretching (typically in the fingerprint region, around 500-600 cm⁻¹). wikipedia.orgorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C-C backbone of the molecule would show strong signals in the Raman spectrum. The C-Br stretch is also Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H (stretch) | 2850-3000 | 2850-3000 |

| C-O (stretch) | 1050-1150 | Weak |

| C-Br (stretch) | 500-600 | 500-600 |

| C-C (stretch) | Fingerprint region | Strong in fingerprint region |

Chiroptical Spectroscopy (Vibrational Circular Dichroism, VCD) for Stereochemical Assignment

For chiral molecules like this compound, chiroptical techniques are essential for determining the absolute configuration of the chiral center. Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.comresearchgate.net The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute stereochemistry. nih.govgaussian.com By comparing the experimental VCD spectrum with theoretical spectra calculated for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. cas.cz

Chromatographic Techniques for Purity and Isomeric Analysis (HPLC, GC, UPLC, LC-MS)

The assessment of purity and the separation of isomers of this compound and its derivatives are critical for their characterization and application. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for these analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For bromoalkanes like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. A C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

For instance, a method for a related compound, 1-Bromo-2-methylpropane, utilizes a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For applications requiring mass spectrometric detection, the non-volatile phosphoric acid is substituted with a volatile acid like formic acid. sielc.com The principles of this separation can be extended to this compound, with adjustments to the gradient and mobile phase composition to achieve optimal resolution from its impurities and isomers.

A key challenge in the analysis of this compound is the separation of its positional isomers. The development of specialized stationary phases and optimization of mobile phase conditions are crucial for achieving the necessary selectivity.

Table 1: Illustrative HPLC Parameters for Bromoalkane Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Temperature | 30 °C |

This table presents a general set of starting conditions for the HPLC analysis of bromoalkanes. Method optimization is required for specific applications.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds, making it well-suited for the analysis of bromoalkanes. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The use of long capillary columns and selective stationary phases, such as liquid crystalline phases, can provide high resolution for separating positional and structural isomers of hydrocarbons and their halogenated derivatives. vurup.sk

For bromoalkanes, a non-polar or medium-polar stationary phase is typically used. The retention time of the compound is influenced by its volatility and the column temperature program. Temperature programming, where the column temperature is increased during the analysis, is often employed to elute compounds with a wide range of boiling points. A flame ionization detector (FID) is commonly used for the detection of hydrocarbons and their derivatives.

The separation of isomers, such as 1-bromoalkanes from 2-bromoalkanes, has been demonstrated using specialized materials like nonporous adaptive crystals, which show a preference for 1-bromoalkane isomers. nih.gov This highlights the potential for developing highly selective GC methods for the isomeric analysis of this compound.

Table 2: Typical GC Conditions for Isomeric Bromoalkane Separation

| Parameter | Condition |

| Column | Capillary, e.g., DB-5 (5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramp to 250°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This table provides a general set of conditions for GC analysis. The specific column and temperature program should be optimized for the target analytes.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (<2 µm), leading to significantly higher resolution, sensitivity, and speed of analysis. mdpi.com This technique is particularly valuable for complex samples containing multiple impurities or isomers. waters.com The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for better separation of closely related compounds. mdpi.com

For the analysis of this compound, a UPLC method would offer a significant advantage in resolving potential isomeric impurities, such as those arising from the starting materials or side reactions during synthesis. The shorter analysis times also increase sample throughput, which is beneficial in a quality control environment. mdpi.comwaters.com

The coupling of UPLC with mass spectrometry (UPLC-MS) is a particularly powerful combination, providing both high-resolution separation and definitive identification of the separated components. mdpi.com

Table 3: Representative UPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 0.4 mL/min |

| Detector | Photodiode Array (PDA) and/or Mass Spectrometer |

| Injection Volume | 1-2 µL |

| Temperature | 40 °C |

This table illustrates typical UPLC conditions. The specific column, mobile phase, and gradient must be tailored to the specific analytical problem.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. This technique is invaluable for the identification and quantification of trace-level impurities and for the structural elucidation of unknown compounds. For this compound, LC-MS can be used to confirm the molecular weight of the main component and to identify any related substances.

In a typical LC-MS method, the eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can be used for identification.

For instance, a sensitive LC-MS method was developed for the trace analysis of a brominated impurity in a pharmaceutical drug substance, demonstrating the capability of this technique to detect and quantify impurities at the parts-per-million (ppm) level. ajrconline.org A similar approach could be applied to ensure the high purity of this compound.

Table 4: General LC-MS Settings for Derivative Analysis

| Parameter | Setting |

| LC System | HPLC or UPLC |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 100-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

This table provides a general overview of LC-MS settings. The optimal parameters will depend on the specific instrument and the analyte's properties.

Theoretical and Computational Studies on 1 Bromo 4 Butoxy 2 Methylbutane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 1-Bromo-4-butoxy-2-methylbutane, these methods can elucidate the distribution of electrons and identify regions susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the bromine and oxygen atoms due to the presence of lone pairs of electrons. The LUMO, on the other hand, is likely to be associated with the antibonding orbitals of the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds.

Table 1: Estimated Frontier Molecular Orbital Energies of this compound based on analogous compounds.

| Molecular Orbital | Estimated Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| HOMO | -9.5 to -10.5 | Br (4p), O (2p) |

| LUMO | 1.0 to 2.0 | C-Br (σ), C-O (σ) |

| HOMO-LUMO Gap | 10.5 to 12.5 | - |

This estimated large HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The primary sites for nucleophilic attack would be the carbon atoms attached to the bromine and oxygen, while electrophilic attack would likely target the lone pairs on the bromine and oxygen atoms.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The EPS is mapped onto the electron density surface, with colors indicating different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the EPS map would be expected to show significant negative potential around the oxygen and bromine atoms due to their high electronegativity and the presence of lone pairs. Conversely, the hydrogen atoms and the carbon atoms bonded to the electronegative atoms would exhibit a positive potential.

Table 2: Estimated Electrostatic Potential (ESP) Values at Key Atomic Sites of this compound.

| Atomic Site | Estimated ESP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Oxygen Atom | -25 to -35 | Susceptible to electrophilic attack |

| Bromine Atom | -15 to -25 | Susceptible to electrophilic attack |

| Carbon bonded to Bromine (C1) | +10 to +20 | Susceptible to nucleophilic attack |

| Carbon bonded to Oxygen (C4) | +15 to +25 | Susceptible to nucleophilic attack |

Conformational Analysis and Energy Landscapes using DFT and Ab Initio Methods

The flexibility of the acyclic this compound molecule allows it to adopt numerous conformations through rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them.

Identification of Stable Conformers and Rotational Barriers

The conformational landscape of this compound is complex due to the multiple rotatable bonds. The most significant rotations are around the C1-C2, C2-C3, C3-C4, and C4-O bonds. The stability of different conformers is primarily governed by steric hindrance and torsional strain. Staggered conformations are generally more stable than eclipsed conformations.

Computational studies on analogous molecules like 2-methylbutane and 1-bromo-2-methylbutane (B81432) provide insights into the likely stable conformers and rotational barriers. For the 2-methylbutane fragment, the anti-conformation, where the largest groups are furthest apart, is the most stable. The introduction of the bromo and butoxy groups introduces additional steric and electronic effects.

Table 3: Estimated Relative Energies and Rotational Barriers for Key Conformations of this compound.

| Dihedral Angle | Conformation | Estimated Relative Energy (kcal/mol) | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Br-C1-C2-C3 | Anti | 0.0 | 3.5 - 4.5 |

| Br-C1-C2-C3 | Gauche | 0.8 - 1.2 | |

| C2-C3-C4-O | Anti | 0.0 | 4.0 - 5.0 |

| C2-C3-C4-O | Gauche | 0.9 - 1.5 |

Influence of Stereochemistry on Conformation

The presence of a chiral center at the C2 position means that this compound can exist as two enantiomers, (R)- and (S)-1-Bromo-4-butoxy-2-methylbutane. While the enantiomers have identical physical properties in an achiral environment, their spatial arrangement of substituents influences the relative energies of their conformers. The interactions between the bulky bromine atom, the methyl group, and the butoxy group will differ in the conformational landscapes of the two enantiomers, potentially leading to different populations of stable conformers.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and the influence of the solvent on their conformation and properties. By simulating the motion of atoms over time, MD can reveal how the flexibility of this compound is affected by its environment.

In a vacuum, the molecule's conformations are determined solely by intramolecular forces. However, in a solvent, intermolecular interactions with solvent molecules play a crucial role. In polar solvents, conformations with larger dipole moments may be stabilized. Conversely, in non-polar solvents, steric effects might be more dominant in determining the preferred conformation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods have become indispensable in predicting the spectroscopic properties of organic compounds, offering a valuable preliminary analysis before or in conjunction with experimental measurements. For this compound, these techniques can provide detailed predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR spectra through computational means typically involves the use of Density Functional Theory (DFT) and other quantum mechanical methods. frontiersin.org These calculations can determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Machine learning algorithms, trained on extensive databases of experimental spectra, have also emerged as a rapid and increasingly accurate method for predicting NMR chemical shifts. frontiersin.orgnih.gov

For this compound, a predicted ¹H NMR spectrum would be expected to show distinct signals for the protons in the butyl group, the methyl group at the 2-position, and the methylene (B1212753) and methine protons of the butane (B89635) chain. The protons on the carbon adjacent to the bromine atom (C1) would likely appear at the most downfield position due to the deshielding effect of the halogen. Similarly, the protons on the carbon adjacent to the ether oxygen (C4) would also be shifted downfield.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound is presented below. These values are illustrative and based on typical chemical shifts for similar structural motifs.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (on C2) | 0.9 - 1.1 |

| CH₃ (terminal on butoxy) | 0.9 - 1.0 |

| CH₂ (on C3) | 1.4 - 1.7 |

| CH₂ (internal on butoxy) | 1.3 - 1.6 |

| CH (on C2) | 1.8 - 2.1 |

| CH₂ (on C1, adjacent to Br) | 3.3 - 3.6 |

| CH₂ (on C4, adjacent to O) | 3.4 - 3.7 |

Note: The actual spectrum may show more complex splitting patterns due to diastereotopicity.

Similarly, a predicted ¹³C NMR spectrum can be calculated. The carbon atom bonded to the electronegative bromine atom would be expected to have a chemical shift in the range of 30-40 ppm, while the carbon bonded to the ether oxygen would appear further downfield, typically between 65 and 75 ppm.

Infrared (IR) Spectroscopy Prediction

Computational methods, particularly DFT, can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. medium.com These calculations involve determining the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). github.io

For this compound, the predicted IR spectrum would show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹. A key feature would be the C-O stretching vibration of the ether linkage, which is typically strong and appears in the 1050-1150 cm⁻¹ region. quimicaorganica.org The C-Br stretching vibration is expected to be found in the fingerprint region, generally between 510 and 690 cm⁻¹. orgchemboulder.com

An illustrative table of predicted IR absorption frequencies for this compound is provided below.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H stretching (alkane) | 2850 - 3000 |

| C-O stretching (ether) | 1050 - 1150 |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a compound with its reactivity. alevelchemistry.co.uk For a haloalkane like this compound, SRR studies would focus on how its structural features influence its participation in chemical reactions, such as nucleophilic substitution and elimination.

The primary site of reactivity in this compound is the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic attack at the C1 carbon. youtube.com Based on its structure, this compound is a primary alkyl halide, as the carbon bonded to the halogen is attached to only one other alkyl group. libretexts.orglibretexts.org This structural classification is crucial in predicting its reaction mechanism.

Primary alkyl halides typically favor the S_N2 (bimolecular nucleophilic substitution) mechanism over the S_N1 (unimolecular nucleophilic substitution) mechanism, as the formation of a primary carbocation is energetically unfavorable. scribd.comscribd.com Therefore, in reactions with good nucleophiles, this compound would be expected to undergo substitution via an S_N2 pathway.

The presence of the butoxy group at the C4 position could potentially influence the reactivity through intramolecular interactions, although this effect is likely to be minor given the distance from the reactive C-Br bond. The methyl group at the C2 position introduces some steric hindrance near the reaction center, which might slightly decrease the rate of S_N2 reactions compared to an unbranched primary bromoalkane.

A general reactivity profile based on SRR principles is summarized in the table below.

Predicted Reactivity Profile for this compound

| Reaction Type | Favored Mechanism | Influencing Structural Factors |

|---|---|---|

| Nucleophilic Substitution | S_N2 | Primary alkyl halide structure; steric hindrance from the C2-methyl group. scribd.com |

Applications and Industrial Relevance of 1 Bromo 4 Butoxy 2 Methylbutane and Its Derivatives in Non Prohibited Areas

Utility as a Versatile Intermediate in Fine Chemical Synthesis

There is currently no specific information available in peer-reviewed literature or patents that details the use of 1-Bromo-4-butoxy-2-methylbutane as a versatile intermediate in fine chemical synthesis. While its structure, containing a reactive bromine atom and an ether linkage, suggests potential for various nucleophilic substitution and organometallic reactions, no concrete examples of its application in the synthesis of fine chemicals are documented.

Role in the Production of Specialty Chemicals and Agrochemicals

The role of this compound in the production of specialty chemicals and agrochemicals is not described in the available scientific and technical literature. Although structurally related haloalkanes are known precursors in these fields, the specific contribution or application of this compound has not been reported.

Potential as a Building Block for Polymers and Advanced Materials

There are no published studies or patents that describe the use of this compound as a building block for polymers or advanced materials. Its bifunctional nature, with a bromine atom that can be a site for polymerization initiation or modification and a butoxy group that can influence material properties, suggests theoretical potential. However, no practical examples or research findings have been found to substantiate this potential.

Precursor for the Synthesis of Novel Organic Scaffolds

No specific instances of this compound being used as a precursor for the synthesis of novel organic scaffolds are documented in the public domain. The development of new molecular frameworks is a key area of organic chemistry, but the application of this particular compound in that context has not been reported.

Application in Catalysis Ligand Design

There is no information available to suggest that this compound has been applied in the design or synthesis of ligands for catalysis. The design of ligands is crucial for the development of new catalysts, but the use of this compound for such purposes is not found in the current body of scientific literature.

Future Directions and Emerging Research Avenues for 1 Bromo 4 Butoxy 2 Methylbutane

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of bromo-alkoxy-alkanes often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely focus on developing greener and more efficient synthetic strategies.

One promising approach is the application of green chemistry principles to the Williamson ether synthesis, a classical method for forming the ether bond. labinsights.nltandfonline.comacs.org This could involve the use of renewable starting materials, non-toxic solvents like water or ionic liquids, and catalytic systems that are recyclable and minimize waste. labinsights.nl For instance, the development of solid-supported catalysts could simplify purification and reduce the environmental footprint of the synthesis. tandfonline.com

Another area of development is the direct, one-pot synthesis of 1-Bromo-4-butoxy-2-methylbutane from readily available precursors. This could involve innovative catalytic systems that can selectively functionalize a hydrocarbon backbone with both an alkoxy and a bromo group in a single step, thereby improving atom economy and reducing the number of synthetic operations. ijrpr.com

| Synthetic Strategy | Potential Improvement | Key Research Focus |

| Williamson Ether Synthesis | Enhanced sustainability | Development of recyclable catalysts, use of green solvents (e.g., water, ionic liquids), and renewable feedstocks. labinsights.nltandfonline.com |

| Direct Functionalization | Increased efficiency and atom economy | Design of novel catalysts for one-pot C-H activation and functionalization with both alkoxy and bromo groups. |

| Halogenation of Alcohols | Milder and more selective reagents | Exploration of new halogenating agents that avoid harsh acidic conditions and the formation of byproducts. |

Exploration of Under-Investigated Reactivity Profiles

The reactivity of this compound is largely dictated by its primary alkyl bromide functionality, making it a good substrate for SN2 reactions. However, its bifunctional nature could lead to more complex and under-explored reactivity.

Future research could investigate intramolecular reactions, where the ether oxygen participates in or influences reactions at the carbon-bromine bond. For instance, the formation of cyclic ethers through intramolecular substitution could be explored under specific conditions.

Furthermore, the application of modern catalytic methods could unlock new reaction pathways. Photoredox catalysis, for example, could be used to generate a radical at the carbon-bromine bond, enabling a range of C-C and C-heteroatom bond-forming reactions that are not accessible through traditional ionic pathways. organic-chemistry.orgorganicreactions.orgdiva-portal.orgresearchgate.netacs.org Organocatalysis also presents an opportunity for the development of asymmetric transformations, potentially leading to the synthesis of chiral derivatives of this compound. nih.govnih.govacs.orgmdpi.comorgsyn.org

| Reaction Type | Potential Outcome | Enabling Technology |

| Intramolecular Cyclization | Formation of functionalized cyclic ethers | Controlled reaction conditions, specific catalysts |

| Radical-based Reactions | Novel C-C and C-heteroatom bond formation | Photoredox catalysis organic-chemistry.orgorganicreactions.orgdiva-portal.orgresearchgate.netacs.org |

| Asymmetric Transformations | Synthesis of enantiomerically enriched products | Organocatalysis, chiral metal catalysts nih.govnih.govacs.orgmdpi.comorgsyn.org |

Discovery of Novel Applications beyond Current Scope

The potential applications of this compound are likely to expand as its reactivity is further explored. Its bifunctional nature makes it an attractive building block for the synthesis of more complex molecules with a wide range of potential uses.

In medicinal chemistry, this compound could serve as a scaffold for the synthesis of novel bioactive molecules. The ether and alkyl bromide moieties can be independently functionalized to create libraries of compounds for drug discovery screening. Ethers are common motifs in pharmaceuticals, and the ability to introduce further functionality via the bromo group is a significant advantage. labinsights.nlnumberanalytics.com

In materials science, this compound could be used as a monomer or cross-linking agent in the synthesis of functional polymers. The ether group can impart flexibility and other desirable properties to the polymer backbone, while the bromo group can be used for post-polymerization modification.

| Field of Application | Potential Use | Key Structural Features |

| Medicinal Chemistry | Scaffold for drug discovery | Ether linkage and reactive bromide for derivatization. labinsights.nlnumberanalytics.com |

| Materials Science | Monomer for functional polymers | Bifunctionality allowing for polymerization and cross-linking. |

| Agrochemicals | Intermediate for pesticide synthesis | Potential for creating molecules with tailored biological activity. |

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on computational modeling to guide experimental work.

Quantum mechanical calculations can be used to predict the stability of different conformations of the molecule and to model the transition states of various reactions. This information can help in understanding its reactivity and in designing more efficient synthetic routes. Chemoinformatic approaches, which use machine learning and data mining, can be employed to predict reaction outcomes and to identify potential new reactions and applications. chemrxiv.orgacs.orgcheminf20.orgmdpi.commit.edunih.govresearchgate.netnih.gov

For instance, computational models could be used to screen virtual libraries of catalysts for a specific transformation of this compound, thereby accelerating the discovery of new and improved synthetic methods.

| Computational Method | Application | Expected Outcome |

| Quantum Mechanics | Reaction mechanism studies | Understanding of transition states and reaction pathways. |

| Molecular Dynamics | Conformational analysis | Insight into the three-dimensional structure and flexibility of the molecule. |

| Chemoinformatics/Machine Learning | Reaction prediction and optimization | Identification of optimal reaction conditions and potential new transformations. chemrxiv.orgacs.orgcheminf20.orgmdpi.commit.edunih.govresearchgate.netnih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms